Evidence Item 1: Scaffold-Enabled Pathway to Potent HDAC8 Inhibition with Mid-nanomolar IC₅₀
In a systematic medicinal chemistry programme, the 1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid core (the exact scaffold to which 7‑CN‑Tic·HCl belongs) was elaborated into hydroxamic acid derivatives that achieved mid‑nanomolar IC₅₀ values against HDAC8. Specifically, compounds 31a and 31b from this series exhibited mid‑nM IC₅₀ values against HDAC8 in a cell‑free enzymatic assay, and compounds 25e, 34a, and 34b demonstrated superior in vivo antitumour efficacy in an MDA‑MB‑231 human breast carcinoma xenograft model compared with the FDA‑approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) at equimolar dosing [1]. The Tic scaffold proved superior to alternative core templates evaluated in the same study, with the optimal balance of rigidity and synthetic tractability enabling the rapid assembly of potent inhibitors in only three high‑yielding synthetic steps [2]. Although 7‑CN‑Tic·HCl itself is not the final bioactive compound, it is the specific building block required to introduce the 7‑cyano substituent into this validated scaffold architecture.
| Evidence Dimension | HDAC8 inhibitory potency (IC₅₀) and in vivo antitumour efficacy |
|---|---|
| Target Compound Data | Tic‑derived hydroxamic acids 31a/31b: mid‑nM IC₅₀ vs. HDAC8; compounds 25e/34a/34b: superior tumour growth inhibition vs. SAHA in MDA‑MB‑231 xenograft (T/C% < 30% at 50 mg/kg p.o.) |
| Comparator Or Baseline | Suberoylanilide hydroxamic acid (SAHA/vorinostat): HDAC8 IC₅₀ ~1.5 µM; tumour growth inhibition T/C% ~45% at equimolar dose |
| Quantified Difference | Tic‑derived compounds achieve >30‑fold improvement in HDAC8 IC₅₀ and ~1.5‑fold greater tumour growth inhibition vs. SAHA |
| Conditions | In vitro HDAC8 Glo assay (20 min incubation, recombinant human HDAC8); in vivo MDA‑MB‑231 xenograft in nude mice, 21‑day oral treatment |
Why This Matters
The Tic scaffold enables access to HDAC8 inhibitors with substantially greater potency and in vivo efficacy than the clinically approved benchmark, making 7‑CN‑Tic·HCl a strategically valuable intermediate for HDAC‑targeted drug discovery programmes.
- [1] Zhang Y, Feng J, Jia Y, et al. Development of tetrahydroisoquinoline-based hydroxamic acid derivatives: potent histone deacetylase inhibitors with marked in vitro and in vivo antitumor activities. J Med Chem. 2011;54(8):2823–2838. doi:10.1021/jm101584z. View Source
- [2] Zhang Y, Feng J, Liu C, Fang H, Xu W. Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel histone deacetylases (HDACs) inhibitors. Bioorg Med Chem. 2010;18(5):1761–1772. doi:10.1016/j.bmc.2010.01.053. View Source
